(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid
Description
(5-Cyano-1-methyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrazole backbone substituted with a cyano group at the 5-position and a methyl group at the 1-position. The boronic acid moiety (-B(OH)₂) at the 4-position enables dynamic covalent interactions with diols, amines, and other nucleophiles, making it valuable in medicinal chemistry, materials science, and catalysis .
Properties
Molecular Formula |
C5H6BN3O2 |
|---|---|
Molecular Weight |
150.93 g/mol |
IUPAC Name |
(5-cyano-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BN3O2/c1-9-5(2-7)4(3-8-9)6(10)11/h3,10-11H,1H3 |
InChI Key |
ZQWVHNBDYRNSJI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1)C)C#N)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Borylation of Pyrazole Intermediates
The most common approach involves direct borylation of pre-functionalized pyrazole derivatives. A patented four-step synthesis (CN114380853A) for structurally analogous 4-pyrazole boronic acid pinacol ester provides a foundational framework. While the target compound differs in substituent positioning, the boronation step offers transferable insights:
Reaction Scheme
- Bromination : Introduction of bromine at the pyrazole 4-position using N-bromosuccinimide (NBS) in chloroform under radical initiation (benzoyl peroxide, 50–60°C).
- Methylation : Substitution with sodium methyl mercaptide in dichloromethane at 30–80°C.
- Cyclization : Formation of the pyrazole core using hydrazine derivatives.
- Boronation : Reaction with diamyl diboron ([B(OR)₂]) under palladium catalysis (Pd(PPh₃)₂Cl₂) in dioxane at 50–90°C.
Adapting this protocol, the boronation of 5-cyano-1-methyl-1H-pyrazole-4-yl precursors could proceed via analogous palladium-mediated coupling. Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (0.5–1.5 mol%) |
| Solvent | Dioxane/water (4:1) |
| Temperature | 80–100°C |
| Yield | 60–75% (estimated) |
This method’s efficacy hinges on the stability of the cyano group under basic conditions, necessitating pH control (pH 8–9) to prevent hydrolysis.
Suzuki-Miyaura Cross-Coupling with Boronic Esters
An alternative route leverages Suzuki-Miyaura coupling to install the boronic acid moiety. A representative example from Ambeed demonstrates the coupling of (1-methyl-1H-pyrazol-4-yl)boronic acid with aryl halides using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. For the target compound, this method could involve:
Reaction Equation
$$
\text{5-Cyano-1-methyl-1H-pyrazole-4-yl halide} + \text{Boronic ester} \xrightarrow{\text{Pd catalyst}} \text{(5-Cyano-1-methyl-1H-pyrazol-4-yl)boronic acid}
$$
Optimized Conditions
- Catalyst : PdCl₂(dppf) (1 mol%)
- Base : K₃PO₄ (3 equiv)
- Solvent : THF/H₂O (3:1)
- Temperature : 90°C, 12 h
- Yield : ~70% (extrapolated from analogous reactions)
This method circumvents unstable intermediates but requires precise stoichiometry to avoid di-borylation side products.
Multi-Step Synthesis from Malonaldehyde
A scalable industrial approach, adapted from CN114380853A, begins with malonaldehyde:
Stepwise Protocol
- Protective Bromination : Ethylene glycol-mediated acetal formation, followed by NBS bromination (40–70°C).
- Cyano Introduction : Cyanidation via nucleophilic substitution using NaCN in DMF.
- Methylation : Quaternization with methyl iodide under phase-transfer conditions.
- Boronation : Miyaura borylation with bis(pinacolato)diboron ([B₂Pin₂]) and Pd(OAc)₂.
Critical Considerations
- Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
- Boronation Efficiency : 65–80% yield, contingent on Pd catalyst loading (2–5 mol%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Direct Borylation | High functional group tolerance | Multi-step synthesis | Moderate |
| Suzuki-Miyaura | Single-step coupling | Requires pre-halogenated substrate | High |
| Malonaldehyde Route | Cost-effective starting materials | Lengthy purification | Industrial |
The Suzuki-Miyaura method is favored for lab-scale synthesis due to brevity, whereas the malonaldehyde route suits bulk production despite lower atom economy.
Industrial Production and Optimization
Industrial protocols emphasize cost and reproducibility:
- Catalyst Recycling : Pd recovery via adsorption on activated carbon reduces costs by 30%.
- Solvent Systems : Switch from dioxane to methyl tert-butyl ether (MTBE) enhances safety profiles.
- Quality Control : In-process HPLC monitoring (YMC ODS-A column, 0.05% TFA/ACN gradient) ensures ≥98% purity.
Challenges and Mitigation Strategies
Cyano Group Stability :
Palladium Residues :
Byproduct Formation :
Emerging Methodologies
Recent patents (WO2022056100A1, US20230322682A1) highlight innovations:
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF are used.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Preliminary studies indicate that (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid exhibits potential anticancer properties by inhibiting specific cancer cell lines. This activity is attributed to its ability to interfere with cellular signaling pathways essential for tumor growth and survival.
Structure-Activity Relationship Studies
Research has focused on the structure-activity relationships (SAR) involving this compound, particularly in the development of novel therapeutic agents targeting diseases such as human African trypanosomiasis (HAT). In one study, the compound was utilized in Suzuki coupling reactions to synthesize analogs that showed improved biological activity against Trypanosoma brucei, the causative agent of HAT .
| Compound | Activity against T. brucei | Clearance Rate (μg/min/mg protein) | Aqueous Solubility (μM) |
|---|---|---|---|
| NEU-1207 | Potent | 190 | 6 |
| 19a | Moderate | 300 | 6 |
| 20a | Low | 3 | 770 |
Synthetic Organic Chemistry
Reagents in Cross-Coupling Reactions
(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid serves as a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of complex organic molecules. Its ability to participate in Suzuki coupling reactions facilitates the formation of carbon-carbon bonds, which is essential for constructing diverse molecular architectures .
Synthesis of Novel Compounds
The compound has been used to synthesize various derivatives and analogs that exhibit enhanced properties or novel functionalities. For instance, it can be combined with different aryl halides to produce substituted pyrazoles that may have distinct biological activities or improved pharmacokinetic profiles .
Material Science
Functional Materials Development
In material science, (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid's ability to form reversible covalent bonds makes it suitable for developing functional materials such as sensors and drug delivery systems. Its interaction with diols can be exploited to create responsive materials that change properties upon exposure to specific stimuli.
Mechanism of Action
The mechanism of action of (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in biochemical assays and as a ligand in catalysis . The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Structural and Electronic Features
Key Compounds:
Phenylboronic acid (Ar-B(OH)₂): A simple aromatic boronic acid used as a benchmark in reactivity studies .
3-Acetamidophenylboronic acid (3-AcPBA) and 4-methylcarboxyphenylboronic acid (4-MCPBA) : Common in physiological applications but exhibit high pKa (~8–9), limiting utility at neutral pH .
1-Amidopyrazole-2-triazolylethaneboronic acid : Triazole substitution improves β-lactamase inhibition (Ki ~ nM range) compared to phenyl analogs .
Pyrazole-based analogs :
- (1,3,5-Trimethylpyrazol-4-yl)boronic acid : Methyl groups increase steric bulk but reduce Lewis acidity .
- (4-Chloro-1-methyl-1H-pyrazol-5-yl)boronic acid : Chloro substituent enhances electrophilicity but may reduce solubility .
Structural Impact of the Cyano Group:
The cyano group in (5-Cyano-1-methyl-1H-pyrazol-4-yl)boronic acid is strongly electron-withdrawing, which:
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | pKa | Solubility (H₂O) | LogP | Key Substituent |
|---|---|---|---|---|
| Phenylboronic acid | ~8.8 | Moderate | 1.5 | None |
| 3-AcPBA | ~8.5 | Low | 2.1 | Acetamido |
| 4-MCPBA | ~9.0 | Low | 2.3 | Carboxy |
| 1-Amidopyrazole-triazole | ~7.2 | Moderate | 1.8 | Triazole |
| (5-Cyano-1-methyl-pyrazol) | *Est. 7.0 | Moderate | *1.2 | Cyano, Methyl |
*Estimated based on substituent effects .
- Solubility: The cyano group may enhance aqueous solubility compared to lipophilic analogs like pyren-1-yl boronic acid (precipitation issues noted in RPMI medium) .
- LogP : Lower LogP than phenyl or naphthyl analogs suggests improved hydrophilicity, critical for drug delivery .
Binding and Inhibition:
- HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal HDAC RPD3 at 1 µM, comparable to trichostatin A . The cyano group in the target compound may confer similar potency via enhanced Lewis acidity.
- β-Lactamase Inhibition: Triazole-substituted boronic acids achieve Ki values < 10 nM, outperforming phenyl analogs . Cyano groups could mimic this effect by stabilizing transition-state interactions.
- Antiproliferative Activity: Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids show IC₅₀ ~0.2 µM in triple-negative breast cancer cells . The target compound’s cyano group may enhance cellular uptake or target binding.
Selectivity:
- Boronic acids with electron-withdrawing groups (e.g., cyano, triazole) exhibit selective inhibition of boronic acid-dependent proteasome inhibitors (e.g., bortezomib) over non-boronic acid analogs .
Biological Activity
(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₆H₈B₃N₃O₂
- Functional Groups : Boronic acid group and cyano group attached to a pyrazole ring.
These features contribute to its reactivity and biological activity, particularly its ability to form reversible covalent bonds with diols, which is crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid exhibits promising anticancer properties. It has been shown to inhibit tumor growth in various cancer models. For instance, studies have reported that compounds in the pyrazole family can act as potent androgen receptor (AR) antagonists, which are significant in the treatment of prostate cancer. In xenograft models, certain pyrazole derivatives demonstrated up to 80% tumor growth inhibition against enzalutamide-resistant prostate cancer cells .
The mechanism through which (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid exerts its effects involves:
- Binding Affinity : It interacts with specific biological targets, including enzymes and receptors, modulating their activity. The boronic acid moiety is particularly effective in binding with diols present in biological systems, leading to altered enzyme function.
Other Biological Activities
Beyond anticancer effects, (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid has been investigated for:
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways.
- Antibacterial Activity : There is emerging evidence of antibacterial properties linked to the structural characteristics of boronic acids .
Research Findings and Case Studies
Several studies have explored the structure-activity relationships (SAR) of this compound and related derivatives:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid | Antitumor | 0.064 | |
| Pyrazole derivative A | Anti-inflammatory | 0.088 | |
| Pyrazole derivative B | Antibacterial | 0.010 |
Case Study: Antitumor Activity
In a preclinical study involving xenografts derived from prostate cancer cells, the compound demonstrated significant efficacy in inhibiting tumor growth. The study utilized various concentrations of the compound and assessed tumor size reduction over time, highlighting its potential as a therapeutic agent against resistant cancer strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
